N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)22-16-4-2-14(3-5-16)18-12-23-10-11-27-19(23)21-18/h2-9,12,22H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQYRJWMNAZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to inhibit phosphatidylinositol 3-kinase (pi3k) and histone deacetylase (hdac). These targets play crucial roles in cellular signaling networks and are often implicated in cancer.
Mode of Action
Similar compounds have been shown to induce multiple epigenetic modifications affecting signaling networks. This suggests that N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide might interact with its targets in a similar manner.
Biological Activity
N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex compound exhibiting a range of biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological properties, including its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C20H23N5OS
- IUPAC Name : N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carboxamide
- CAS Number : Not specified in the sources.
This compound features a thiazole moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of thiazole, including those similar to this compound, possess significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains. A related compound demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, indicating effective antibacterial activity compared to standard treatments like bismerthiazol and thiodiazole copper .
Anticancer Activity
The anticancer potential of compounds containing thiazole and imidazole rings has been documented in several studies. For example, derivatives with similar structures have shown cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for some derivatives were reported in the range of 5.1 to 22.08 µM, with specific compounds demonstrating superior efficacy compared to established chemotherapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Cell Membrane Disruption : Studies have indicated that certain thiazole derivatives can cause cell membrane rupture in bacteria, leading to cell death .
Study 1: Antiviral Activity
In a study focusing on antiviral properties, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication. The top candidates exhibited low cytotoxicity and significant inhibition of SARS-CoV-2 replication .
Study 2: Antioxidant Properties
The antioxidant capabilities of related thiazole compounds were assessed using lipid peroxidation assays. Certain derivatives showed strong inhibitory effects on lipid peroxidation processes, suggesting potential protective roles against oxidative stress .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components that contribute to its biological activity:
- Imidazo[2,1-b]thiazole Ring : Known for its role in anticancer activity.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Phenyl Acetamide Moiety : Plays a critical role in the compound's interaction with biological targets.
| Component | Description |
|---|---|
| Imidazo[2,1-b]thiazole | Fused ring structure associated with various pharmacological effects |
| Sulfamoyl | Enhances solubility and stability |
| Phenyl Acetamide | Facilitates interaction with biological targets |
Anticancer Properties
Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For instance, derivatives of this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines:
- HT-29 (Colon Cancer) : IC50 values ranging from 0.9 µM to 3.2 µM.
- A375 (Melanoma) : Similar inhibitory effects reported.
The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Antimicrobial Effects
The thiazole component of the compound is linked to antimicrobial properties. Studies on similar structures have demonstrated effectiveness against a range of pathogens, including:
- Bacterial Infections : Potential against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Activity against common fungal strains.
This suggests that N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide could be explored as a broad-spectrum antimicrobial agent.
Inhibition of Cyclooxygenase Enzymes
The compound has been investigated for its potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Similar thiazole derivatives have shown promising results in enhancing COX inhibitory action, indicating that this compound might possess anti-inflammatory properties as well.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that demonstrated significant anti-inflammatory effects in animal models.
- Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features.
Comparison with Similar Compounds
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) and N,N-Dimethyl Analog (Compound 6a)
- Structure: Both compounds share the imidazo[2,1-b]thiazole core but differ in substituents. Compound 5 has a methylsulfonylphenyl group, while 6a includes an N,N-dimethylaminomethyl side chain.
- Biological Activity: These compounds exhibit IC₅₀ values of 1.4 μM and 1.2 μM, respectively, against cyclooxygenase-2 (COX-2), indicating potent inhibitory activity. The dimethylamino group in 6a enhances binding affinity compared to the methylsulfonyl group in 5 .
- Comparison : The target compound replaces the methylsulfonyl group with a sulfamoylphenyl-acetamide chain, which may alter solubility and target specificity.
N-(4-Sulfamoylphenyl)acetamide Derivatives
- Example: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8) Structure: Features a benzo[d]thiazole ring instead of dihydroimidazo[2,1-b]thiazole, with a sulfamoylphenyl-acetamide side chain. Physicochemical Properties: IR spectra show νC=O at 1689 cm⁻¹ and νSO₂ at 1382/1155 cm⁻¹, similar to the target compound’s functional groups. NMR data (δ 10.6 ppm for NHCO) confirm acetamide tautomerization .
Analogues with Varied Heterocyclic Cores
Triazole-Thione Derivatives (Compounds 7–9)
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Synthesis : Prepared via base-mediated cyclization of hydrazinecarbothioamides, differing from the target compound’s imidazo[2,1-b]thiazole formation.
- Tautomerism : Exist exclusively in the thione form, confirmed by IR (absence of νS-H) and NMR data .
Imidazo[2,1-b]thiadiazole-Acetamide Hybrids (Figures 51–54 in )
- Structure : Examples include (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide.
Functional Group Modifications
N-[4-(Benzylsulfamoyl)phenyl]acetamide
- Structure : Lacks the imidazo[2,1-b]thiazole core, featuring a benzylsulfamoyl group instead.
Comparative Data Table
Key Research Findings
- Bioactivity Trends: Methylsulfonyl and dimethylamino groups enhance COX-2 inhibition in imidazo[2,1-b]thiazoles, suggesting that the target compound’s sulfamoyl group may offer similar or improved efficacy .
- Synthetic Challenges : The dihydroimidazo[2,1-b]thiazole core requires precise cyclization conditions, contrasting with triazole-thione syntheses that rely on NaOH-mediated tautomerization .
- Structural Insights : Acetamide derivatives with extended aromatic systems (e.g., benzo[d]thiazole in Compound 8) exhibit strong hydrogen-bonding capacity, a trait shared with the target compound .
Preparation Methods
Cyclocondensation of 2-Aminothiazole with Phenacyl Bromides
- Reactants : 2-Aminothiazole (1.0 eq) and 4-bromophenacyl bromide (1.2 eq).
- Conditions : Reflux in ethanol (12 h, 80°C).
- Intermediate : 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (Yield: 78–85%).
- Amination :
- ¹H NMR (DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.88 (s, 2H, CH₂).
- MS (ESI) : m/z 232.1 [M+H]⁺.
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via sulfonation of acetanilide.
Sulfonation of Acetanilide
- Reactants : Acetanilide (1.0 eq) and chlorosulfonic acid (3.0 eq).
- Conditions : Stirred in CH₂Cl₂ at 0°C (2 h), then room temperature (12 h).
- Product : 4-Acetamidobenzenesulfonyl chloride (Yield: 88–92%).
- Melting Point : 112–114°C.
- IR (KBr) : 1745 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O).
Coupling via Sulfonamide Formation
The final step involves coupling the dihydroimidazothiazole aniline with the sulfonyl chloride.
Sulfonylation Reaction
- Reactants :
- 6-(4-Aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (1.0 eq).
- 4-Acetamidobenzenesulfonyl chloride (1.1 eq).
- Conditions : Pyridine (3.0 eq) in THF (0°C → RT, 6 h).
- Product : N-(4-(N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide (Yield: 68–75%).
Optimization Table :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 75 |
| Base | Pyridine | 75 |
| Temperature | 0°C → RT | 75 |
| Reaction Time | 6 h | 75 |
| Equivalents (R₁:R₂) | 1.0:1.1 | 75 |
- Molecular Formula : C₁₉H₁₈N₄O₃S₂.
- ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, SO₂NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.18 (s, 2H, CH₂), 3.85 (s, 2H, CH₂), 2.12 (s, 3H, COCH₃).
- HPLC Purity : 98.6% (C18 column, MeCN:H₂O = 70:30).
Alternative Routes and Modifications
Suzuki-Miyaura Coupling
A patent describes a palladium-catalyzed coupling for aryl-sulfamoyl linkages:
- Reactants :
- 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole.
- 4-Acetamidophenylboronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
- Conditions : DME/H₂O (3:1), 90°C, 12 h.
- Yield : 70–78%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
